molecular formula C20H19PS B14699317 Phosphorane, [(methylthio)methylene]triphenyl- CAS No. 23462-73-9

Phosphorane, [(methylthio)methylene]triphenyl-

Cat. No.: B14699317
CAS No.: 23462-73-9
M. Wt: 322.4 g/mol
InChI Key: CSSYQLDNMDGEOX-UHFFFAOYSA-N
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Description

Phosphorane, [(methylthio)methylene]triphenyl- is an organophosphorus compound with the molecular formula C20H19PS. It is a derivative of phosphorane, where a [(methylthio)methylene] group is attached to the phosphorus atom. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorane, [(methylthio)methylene]triphenyl- can be synthesized through the reaction of triphenylphosphine with methylthioformaldehyde. The reaction typically involves the use of a strong base such as butyllithium or potassium tert-butoxide to deprotonate the methylthioformaldehyde, followed by the addition of triphenylphosphine . The reaction conditions usually require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

While specific industrial production methods for Phosphorane, [(methylthio)methylene]triphenyl- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phosphorane, [(methylthio)methylene]triphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The [(methylthio)methylene] group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphoranes depending on the reactants used.

Scientific Research Applications

Phosphorane, [(methylthio)methylene]triphenyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phosphorane, [(methylthio)methylene]triphenyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The [(methylthio)methylene] group can participate in nucleophilic addition or substitution reactions, while the triphenylphosphine moiety can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic and steric effects of the attached groups .

Comparison with Similar Compounds

Similar Compounds

    Methylenetriphenylphosphorane: A parent compound with a similar structure but without the [(methylthio)methylene] group.

    Carbomethoxymethylenetriphenylphosphorane: Contains a carbomethoxy group instead of the [(methylthio)methylene] group.

    (Chloromethylene)triphenylphosphorane: Contains a chloromethylene group.

Uniqueness

Phosphorane, [(methylthio)methylene]triphenyl- is unique due to the presence of the [(methylthio)methylene] group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the [(methylthio)methylene] group is required .

Properties

CAS No.

23462-73-9

Molecular Formula

C20H19PS

Molecular Weight

322.4 g/mol

IUPAC Name

methylsulfanylmethylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C20H19PS/c1-22-17-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3

InChI Key

CSSYQLDNMDGEOX-UHFFFAOYSA-N

Canonical SMILES

CSC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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